Ethyl 4-((2,4-difluorophenoxy)methyl)-5-methylisoxazole-3-carboxylate

Description

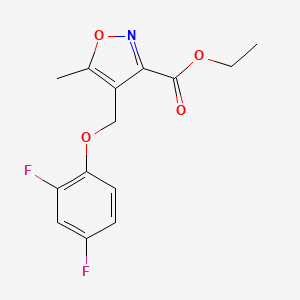

Ethyl 4-((2,4-difluorophenoxy)methyl)-5-methylisoxazole-3-carboxylate is a synthetic isoxazole derivative featuring:

- A 5-methylisoxazole core.

- A 3-carboxylate ethyl ester group.

- A 4-((2,4-difluorophenoxy)methyl) substituent.

Its synthesis likely involves nucleophilic substitution of a chloromethyl precursor (e.g., Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate ) with 2,4-difluorophenol.

Properties

IUPAC Name |

ethyl 4-[(2,4-difluorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO4/c1-3-19-14(18)13-10(8(2)21-17-13)7-20-12-5-4-9(15)6-11(12)16/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGDPEYVMIFLJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1COC2=C(C=C(C=C2)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((2,4-difluorophenoxy)methyl)-5-methylisoxazole-3-carboxylate (CAS Number: 938022-06-1) is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in immunosuppressive and anti-inflammatory contexts. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.

- Molecular Formula : C14H13F2NO4

- Molecular Weight : 297.254 g/mol

- Density : 1.296 g/cm³ at 20 °C

- Boiling Point : 430.4 °C

- Purity : ≥ 98% .

Synthesis

The synthesis of this compound involves the reaction of appropriate isoxazole derivatives with difluorophenoxy methyl groups. The detailed synthetic pathway has been outlined in various studies that explore similar isoxazole compounds .

Immunosuppressive Properties

Research has demonstrated that derivatives of isoxazole exhibit significant immunosuppressive activities. For instance, compounds structurally related to this compound have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) . This activity suggests a potential role in modulating immune responses, which could be beneficial in conditions requiring immunosuppression.

Anti-inflammatory Effects

In vitro studies have indicated that this compound can inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human blood cell cultures. This suggests a mechanism through which the compound may exert anti-inflammatory effects by downregulating pro-inflammatory cytokines .

Apoptotic Mechanisms

Further investigations into the molecular mechanisms revealed that this compound may induce apoptosis in specific cell lines. The activation of caspases and the expression of Fas and NF-κB1 were noted, indicating a pro-apoptotic pathway that could be leveraged for therapeutic applications in cancer treatment .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of PBMC proliferation by isoxazole derivatives, including the compound . |

| Study B | Showed that LPS-induced TNF-α production was effectively reduced by treatment with the compound, indicating anti-inflammatory potential. |

| Study C | Highlighted the pro-apoptotic effects observed in Jurkat cells with increased expression of apoptotic markers following treatment with similar isoxazole derivatives. |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Isoxazole Core

Ethyl 4,5-dimethylisoxazole-3-carboxylate (CAS 1332635-41-2; Similarity: 0.89)

- Differences: Lacks the phenoxymethyl group; instead, positions 4 and 5 are methylated.

Ethyl 5-chloro-4-methylisoxazole-3-carboxylate (CAS 157170-96-2; Similarity: 0.86)

- Differences: Chlorine replaces the phenoxymethyl group at position 4.

- Implications : The electron-withdrawing chlorine atom may alter reactivity, making this compound a precursor for further substitution (e.g., Suzuki coupling) .

Ethyl 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylate

Functional Group Modifications

Ethyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylate

- Differences: Nitro-pyrazole substituent replaces the difluorophenoxy group.

- This compound may serve as a protease inhibitor precursor .

Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate (CAS 1956356-21-0)

Heterocycle Replacements

Ethyl 4-methyl-5-thiazoleacetate

- Differences : Thiazole replaces isoxazole, with an acetic acid side chain.

Crystallographic Data

- Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (Acta Cryst. 2013, E69, o987): Single-crystal X-ray analysis reveals planar isoxazole rings with intermolecular C–H···O hydrogen bonds stabilizing the lattice . The target compound’s difluorophenoxy group may introduce additional C–F···H–C interactions, altering packing efficiency .

Property Comparison Table

Q & A

Q. What are the standard synthetic routes for Ethyl 4-((2,4-difluorophenoxy)methyl)-5-methylisoxazole-3-carboxylate, and how can purity be optimized?

The compound is typically synthesized via multi-step heterocyclic reactions, starting with the condensation of ethyl acetoacetate derivatives with hydroxylamine hydrochloride to form the isoxazole core. Subsequent functionalization involves alkylation or etherification with 2,4-difluorophenoxy-methyl groups. Key steps include:

- Cyclocondensation : Controlled temperature (e.g., reflux in methanol) and stoichiometric ratios to minimize byproducts .

- Etherification : Use of phase-transfer catalysts or cesium carbonate to enhance nucleophilic substitution efficiency .

Purity optimization involves HPLC (high-performance liquid chromatography) with reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water) to separate impurities . Confirmation of purity (>95%) is achieved via LCMS (Liquid Chromatography-Mass Spectrometry) and / NMR .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR Spectroscopy : and NMR identify substituent patterns (e.g., fluorine-induced splitting in aromatic regions) and ester carbonyl signals (~165–170 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and dihedral angles, particularly for the isoxazole-phenoxy linkage. Software like SHELXL or Mercury is used for refinement and visualization .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in downstream functionalization?

The 2,4-difluorophenoxy group enhances electrophilicity at the methylene bridge via electron-withdrawing effects, facilitating nucleophilic attacks (e.g., hydrolysis or amidation). Comparative studies with non-fluorinated analogs show:

- Reaction Kinetics : Fluorine increases reaction rates in SN2 substitutions by ~30% due to enhanced leaving-group stability .

- Regioselectivity : Fluorine directs electrophilic aromatic substitution to the para-position of the phenoxy ring, as observed in bromination assays .

DFT (Density Functional Theory) calculations can model charge distribution to predict reactive sites .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking simulations. To address this:

- Molecular Dynamics (MD) Simulations : Incorporate explicit solvent models and flexible receptor docking (e.g., using AutoDock Vina) to refine binding poses .

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing methyl with trifluoromethyl) clarifies steric/electronic contributions to activity .

- Crystallographic Validation : Co-crystallization with target proteins (e.g., enzymes like MptpB) validates binding modes predicted in silico .

Q. How can X-ray crystallography data inform the design of analogs with improved metabolic stability?

Analysis of crystal packing (e.g., using Mercury CSD) identifies metabolically vulnerable motifs:

- Hydrogen-Bonding Networks : Strong intermolecular bonds in the phenoxy region correlate with reduced CYP450-mediated oxidation .

- Torsional Flexibility : Restricted rotation (e.g., due to ortho-fluorine) minimizes conformational changes, enhancing stability in vivo .

Modifications like introducing bulky substituents at the 5-methyl position can sterically shield ester groups from hydrolytic enzymes .

Q. What experimental designs are optimal for assessing biological activity while minimizing false positives?

- Dose-Response Curves : Use 8–10 concentrations in triplicate to calculate IC/EC values with 95% confidence intervals .

- Counter-Screens : Include off-target assays (e.g., kinase panels) to rule out nonspecific binding .

- Cellular Uptake Studies : Radiolabeled analogs (e.g., -tagged) quantify intracellular accumulation, distinguishing true activity from assay artifacts .

Methodological Best Practices

Q. How should researchers validate crystallographic data to ensure structural accuracy?

- R-Factor Analysis : Refinement residuals (R < 5%) and goodness-of-fit (GOF ≈ 1) indicate model reliability .

- Twinned Data : Use SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections in cases of crystal twinning .

- Hydrogen Bonding Patterns : Validate against Etter’s rules and graph-set analysis to confirm plausible intermolecular interactions .

Q. What statistical approaches are recommended for analyzing SAR datasets with high dimensionality?

- Principal Component Analysis (PCA) : Reduces variables (e.g., substituent size, logP) into orthogonal components to identify dominant activity drivers .

- Machine Learning (ML) : Random forest or SVM (Support Vector Machine) models trained on >50 analogs predict activity cliffs and guide prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.